molecular formula C11H22N2S B13329398 N-((1,4-Dimethylpiperidin-4-yl)methyl)thietan-3-amine

N-((1,4-Dimethylpiperidin-4-yl)methyl)thietan-3-amine

Katalognummer: B13329398
Molekulargewicht: 214.37 g/mol
InChI-Schlüssel: FVKXUXYMJGPYHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1,4-Dimethylpiperidin-4-yl)methyl)thietan-3-amine: is a synthetic organic compound that features a piperidine ring substituted with methyl groups and a thietan-3-amine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,4-Dimethylpiperidin-4-yl)methyl)thietan-3-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 1,4-dimethylpiperidine.

    Introduction of the Thietan-3-amine Moiety: The thietan-3-amine group is introduced via a nucleophilic substitution reaction. This involves reacting the piperidine derivative with a thietan-3-amine precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

N-((1,4-Dimethylpiperidin-4-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds or other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine or thietan-3-amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-((1,4-Dimethylpiperidin-4-yl)methyl)thietan-3-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-((1,4-Dimethylpiperidin-4-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The compound may:

    Bind to Receptors: Interact with specific receptors or enzymes, modulating their activity.

    Pathway Involvement: Influence biochemical pathways, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1,4-Dimethylpiperidin-4-yl)methanamine: A structurally similar compound with a piperidine ring and methyl groups.

    N,N-Dimethylpyridin-4-amine: Another compound with similar functional groups but different ring structure.

Uniqueness

N-((1,4-Dimethylpiperidin-4-yl)methyl)thietan-3-amine is unique due to its combination of a piperidine ring and a thietan-3-amine moiety, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H22N2S

Molekulargewicht

214.37 g/mol

IUPAC-Name

N-[(1,4-dimethylpiperidin-4-yl)methyl]thietan-3-amine

InChI

InChI=1S/C11H22N2S/c1-11(3-5-13(2)6-4-11)9-12-10-7-14-8-10/h10,12H,3-9H2,1-2H3

InChI-Schlüssel

FVKXUXYMJGPYHX-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCN(CC1)C)CNC2CSC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.